molecular formula C21H21Cl3FN3O2 B12758071 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride CAS No. 120944-17-4

2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride

Cat. No.: B12758071
CAS No.: 120944-17-4
M. Wt: 472.8 g/mol
InChI Key: PVEANDDXKKGGLD-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a synthetic compound that belongs to the class of oxazolones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Group: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazolone ring is replaced by the piperazine derivative.

    Attachment of the Dichlorophenyl and Fluorophenyl Groups: These aromatic groups can be introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic groups.

    Reduction: Reduction reactions could target the oxazolone ring or the aromatic substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, acids, bases, and catalysts (e.g., palladium on carbon) are frequently employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its piperazine and dichlorophenyl groups are often found in compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes.

Industry

Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its diverse reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine ring might facilitate binding to certain receptors, while the dichlorophenyl and fluorophenyl groups could enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-chlorophenyl)-, monohydrochloride
  • 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-, monohydrochloride

Uniqueness

The unique combination of the fluorophenyl group with the piperazine and dichlorophenyl moieties distinguishes this compound from its analogs. This specific arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

120944-17-4

Molecular Formula

C21H21Cl3FN3O2

Molecular Weight

472.8 g/mol

IUPAC Name

5-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C21H20Cl2FN3O2.ClH/c22-17-6-5-16(13-18(17)23)27-11-9-26(10-12-27)8-7-19-20(25-21(28)29-19)14-1-3-15(24)4-2-14;/h1-6,13H,7-12H2,(H,25,28);1H

InChI Key

PVEANDDXKKGGLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

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